molecular formula C14H10ClN3O2S B5683561 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B5683561
M. Wt: 319.8 g/mol
InChI Key: JANGKRZCGKRFCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multi-step reactions starting from basic heterocyclic precursors. For instance, Huang et al. (2020) describe the synthesis of a related compound through condensation reactions, starting from 3-methoxybenzoic acid and ethane-1,2-diamine precursors, highlighting the complexity and precision required in synthesizing such molecules (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by X-ray diffraction and density functional theory (DFT) analyses. Subasri et al. (2016) provide insights into the crystal structure of similar compounds, demonstrating the folded conformation and intramolecular hydrogen bonding that stabilize the molecular structure (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of thieno[2,3-d]pyrimidin derivatives toward different chemical reagents can lead to a variety of compounds with potential biological activities. Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, highlighting the versatility of these compounds in chemical reactions and their potential pharmacological applications (Wagner et al., 1993).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANGKRZCGKRFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

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